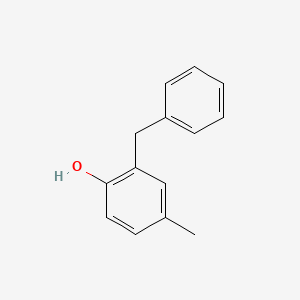

2-Benzyl-4-methylphenol

Description

Contextualization within Phenolic Compound Research

Phenolic compounds are a vast and diverse class of secondary metabolites found widely in nature. researchgate.netresearchgate.net Their research is significant due to their varied biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The reactivity of a phenolic compound is heavily influenced by the nature and position of substituents on the benzene (B151609) ring. mdpi.com

Substituents are categorized as either electron-donating or electron-withdrawing groups. Electron-donating groups, such as the hydroxyl (-OH), methyl (-CH3), and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring. mdpi.com This enhancement facilitates electrophilic substitution reactions, making the phenol (B47542) more reactive. mdpi.com Conversely, electron-withdrawing groups, like nitro (-NO2) or carboxyl (-COOH), decrease the ring's electron density and its reactivity. mdpi.com

In 2-Benzyl-4-methylphenol, both the hydroxyl and the methyl groups are electron-donating, which enhances the reactivity of the benzene ring. This heightened reactivity is fundamental to its use as an intermediate in chemical synthesis. ontosight.ai The study of such substituted phenols is crucial for understanding structure-activity relationships, which can inform the design of new molecules for applications in materials science and pharmaceuticals. ontosight.ai

Historical Evolution of Alkylation and Benzylation Reactions in Phenolic Chemistry

The synthesis of substituted phenols like 2-Benzyl-4-methylphenol is primarily achieved through alkylation or benzylation reactions, a cornerstone of organic chemistry. The most prominent method is the Friedel-Crafts reaction, first described by Charles Friedel and James Mason Crafts in 1887. beilstein-journals.org This reaction traditionally involves the alkylation of an aromatic compound using an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl3). beilstein-journals.orgwikipedia.org

Historically, the benzylation of phenols presented significant challenges. These reactions often yielded a mixture of ortho- and para-substituted products, as well as di- and poly-substituted compounds, which complicated purification and lowered the yield of the desired monosubstituted product. rsc.orggoogle.com For instance, the condensation of p-cresol (B1678582) with benzyl (B1604629) alcohol using aluminum chloride could produce a mixture containing 30-36% dibenzylated products. google.com

Over the decades, research has focused on developing more selective and environmentally benign catalytic systems. beilstein-journals.org The late 20th and early 21st centuries saw a shift away from stoichiometric, moisture-sensitive catalysts like AlCl3 towards catalytic amounts of more robust and "green" alternatives. beilstein-journals.orgethz.ch These include:

Metal triflates , such as Scandium(III) triflate (Sc(OTf)3), which are water and air tolerant. beilstein-journals.org

Other Lewis acids , like Molybdenum hexacarbonyl (Mo(CO)6) and Bismuth(III) triflate (Bi(OTf)3), have been used to catalyze the benzylation of arenes with benzyl alcohols, offering high yields with low catalyst loadings. beilstein-journals.org

Brønsted acids , including solid-supported catalysts and triflic acid, have been employed for regioselective alkylations. rsc.org

Zeolites , particularly those of the faujasite type, have been shown to effectively catalyze the monobenzylation of p-substituted phenols, minimizing the formation of undesired byproducts. google.com

A specific synthesis for 2-Benzyl-4-methylphenol involves the reaction of p-cresol with benzyl alcohol, often in the presence of an acid catalyst like perchloric acid or sulfuric acid, to yield the target compound with high selectivity. scispace.comresearchgate.net These advancements highlight the evolution from harsh, non-selective classical methods to cleaner, more efficient, and highly regioselective modern synthetic strategies. ethz.ch

Structural Analogues and Derived Architectures Related to 2-Benzyl-4-methylphenol

The core structure of 2-Benzyl-4-methylphenol serves as a scaffold for a variety of related chemical architectures. These analogues are typically synthesized to explore how structural modifications impact the compound's physical, chemical, and biological properties.

One class of analogues involves modifications to the benzyl or phenol rings. For example, 2-(4-Methoxybenzyl)phenol introduces a methoxy group onto the benzyl ring, which can alter electronic properties and potential interactions with biological targets. ontosight.ai

Another variation involves the introduction of different functional groups, leading to entirely different classes of compounds. For instance, the reaction of phenols with glyoxylic acid and benzylamine (B48309) can produce N-benzyl-2-(2-hydroxyphenyl)glycines (bhpg) . researchgate.net These compounds are structurally related but feature a glycine (B1666218) substituent, making them tridentate ligands with applications in coordination chemistry. researchgate.net When the ortho positions on the starting phenol are blocked, the isomeric N-benzyl-2-(4-hydroxyphenyl)glycines (isobhpg) can be formed. researchgate.net

Schiff bases represent another derived architecture. The compound 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol is a Schiff base analogue synthesized from 4-chlorophenol (B41353) and 2-(trifluoromethyl)benzylamine. smolecule.com It contains a carbon-nitrogen double bond (imine) instead of the methylene (B1212753) bridge of the benzyl group. The presence of chloro and trifluoromethyl substituents significantly alters its electronic profile and potential applications, with research pointing towards its use in proteomics and materials science. smolecule.com

These examples demonstrate the chemical versatility of the substituted phenol framework, allowing for the creation of a wide range of molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIJGSLQJSMKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200887 | |

| Record name | Benzyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-96-1, 52857-30-4 | |

| Record name | 4-Methyl-2-(phenylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052857304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Benzyl 4 Methylphenol and Its Analogues

Elucidation of Reaction Pathways in Benzylation Processes

The formation of 2-benzyl-4-methylphenol is predominantly achieved through the benzylation of p-cresol (B1678582) (4-methylphenol). This reaction is a classic example of Friedel-Crafts alkylation, an electrophilic aromatic substitution, where the benzyl (B1604629) group is introduced onto the aromatic ring of the cresol (B1669610).

The primary reaction involves reacting p-cresol with a benzylating agent, such as benzyl alcohol or a benzyl halide, in the presence of an acid catalyst. scispace.comresearchgate.net Perchloric acid has been shown to be an effective catalyst for the reaction between p-cresol and benzyl alcohol, leading to high yields of 2-benzyl-4-methylphenol. scispace.comresearchgate.net The mechanism proceeds via the protonation of benzyl alcohol by the acid catalyst, followed by the loss of a water molecule to form a benzyl carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the methyl group, the electrophilic attack occurs selectively at the ortho-position, leading to the formation of 2-benzyl-4-methylphenol. scispace.com

When using benzyl halides in the presence of a fluoride (B91410) source, the reaction can proceed through multiple pathways, yielding both O-alkylated (ether) and C-alkylated (phenol) products. cdnsciencepub.com The choice of solvent and the nature of the fluoride (e.g., potassium fluoride vs. tetrabutylammonium (B224687) fluoride) significantly influence the product distribution. cdnsciencepub.com O-alkylation is generally favored in polar aprotic solvents, while C-alkylation, leading to compounds like 2-benzyl-4-methylphenol, tends to occur under heterogeneous conditions. cdnsciencepub.com

A mathematical model developed for the benzylation of p-cresol with benzyl alcohol using perchloric acid identified key parameters influencing the yield of 2-benzyl-4-methylphenol. scispace.com

| Parameter | Range Studied | Effect on Yield |

|---|---|---|

| Temperature (°C) | 70 - 130 | Significant positive effect |

| Molar Ratio (p-cresol:benzyl alcohol) | 3:1 - 4:1 | Significant positive effect |

| Amount of Catalyst (% by wt. of p-cresol) | 1.0 - 5.0 | Significant positive effect |

This interactive table summarizes the experimental variables and their impact on the yield of 2-benzyl-4-methylphenol in an acid-catalyzed process. scispace.comresearchgate.net

Thermochemical and Kinetic Analysis of Formation and Decomposition

The study of reaction kinetics and thermochemistry provides critical insights into the efficiency of synthesis and the stability of 2-benzyl-4-methylphenol. Kinetic studies on the formation of the related compound 2-(hydroxybenzyl)-4-methylphenol from organosolv lignin (B12514952) in a mixture of supercritical water and p-cresol have been conducted to evaluate reaction rate constants. figshare.com These studies, while not directly on 2-benzyl-4-methylphenol, highlight the methodologies used to understand formation and decomposition pathways in similar phenolic compounds. figshare.comconnectedpapers.com

The formation and decomposition rates are evaluated based on proposed reaction schemes, often involving complex networks of parallel and consecutive reactions. figshare.com For instance, in the degradation of lignin to produce phenolic compounds, kinetic models help to understand how reaction conditions suppress the formation of undesired products like char. figshare.com The reaction order in kinetic models can indicate the underlying mechanism; for example, a reaction order greater than one suggests a bimolecular degradation mechanism. researchgate.net

The flash pyrolysis of lignin, a process involving rapid heating, has been studied to determine the yield of various aromatic compounds, including phenolics. researchgate.net Such studies reveal that product distribution is highly dependent on temperature. For example, the highest yield of phenolic compounds from kraft lignin pyrolysis was obtained at 600 °C. researchgate.net The apparent activation energy (Ea), a key kinetic parameter, can vary with temperature, reflecting the complexity of the decomposition process. researchgate.net

| Process | Key Finding | Methodology | Source |

|---|---|---|---|

| Lignin Depolymerization to Phenolics | Reaction rate constants evaluated to optimize yield and suppress char formation. | Monte Carlo Simulation | figshare.com |

| Flash Pyrolysis of Kraft Lignin | Apparent activation energy increased up to 760 °C (max value 338.2 kJ mol⁻¹). | Thermogravimetric Analysis (TGA) | researchgate.net |

| Benzylation of p-Cresol | A mathematical model was developed to predict yield based on reaction conditions. | Yates Pattern Experimental Design | scispace.com |

This interactive table presents findings from kinetic studies on the formation and decomposition of related phenolic compounds.

Intramolecular Tautomerism Studies in Related Schiff Base Phenols

Analogues of 2-benzyl-4-methylphenol, particularly ortho-hydroxy Schiff bases, exhibit a fascinating phenomenon known as intramolecular proton transfer, leading to tautomerism. These compounds can exist in two primary tautomeric forms: the phenol-imine (OH form) and the keto-amine (NH form). mjcce.org.mkmdpi.comnih.gov This equilibrium is established through the transfer of a proton from the phenolic oxygen to the imine nitrogen atom via an intramolecular hydrogen bond. mdpi.com

The preference for one tautomer over the other is influenced by several factors, including the electronic nature of substituents on the aromatic rings and the polarity of the solvent. mjcce.org.mk In the solid state, many ortho-hydroxy Schiff bases exist predominantly in the phenol-imine form, which is stabilized by a strong O—H⋯N intramolecular hydrogen bond. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed to study the structures of these tautomers and the potential energy surface of the proton transfer process. mjcce.org.mkmjcce.org.mk These calculations help to determine the relative stability of the tautomers and the energy barrier for their interconversion. mjcce.org.mk

| Characteristic | Phenol-Imine (OH) Form | Keto-Amine (NH) Form |

|---|---|---|

| Mobile Atom | Hydrogen on Oxygen | Hydrogen on Nitrogen |

| Intramolecular Bond | O—H⋯N | N—H⋯O |

| Key Functional Groups | Phenolic -OH, Imine C=N | Quinoidal C=O, Amine N-H |

| Typical State | Often more stable in solid state and non-polar solvents | Can be favored by polar solvents or specific substituents |

This interactive table compares the key features of the phenol-imine and keto-amine tautomers found in ortho-hydroxy Schiff bases, which are analogues of 2-benzyl-4-methylphenol. mjcce.org.mkmdpi.comnih.gov

Radical Reaction Mechanism Exploration in Catalytic Oxidation

The oxidation of 2-benzyl-4-methylphenol and its analogues, such as p-cresol and other hindered phenols, often proceeds through a radical reaction mechanism, particularly in the presence of metal catalysts and an oxidant like molecular oxygen. dtu.dkacs.org The catalytic air oxidation of p-cresol and 2,6-di-tert-butyl-4-methylphenol has been investigated to understand the formation of corresponding benzaldehydes. acs.org

The mechanism is typically initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group by a catalyst or an initiator species, generating a phenoxy radical. nih.govacs.org This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. In the case of p-cresol oxidation, this leads to the formation of various intermediates and byproducts, including dimers, which provide insight into the reaction pathway. acs.org

In systems using catalysts like Fe(NO₃)₃ and N-hydroxyimides (NHIs), a radical process is initiated where the NHI is converted to a nitroxide radical (SINO). nih.govmdpi.com This SINO radical then abstracts a hydrogen atom from the benzylic position of the substrate to generate a benzyl radical. nih.govmdpi.com This benzyl radical reacts with oxygen to form a peroxy intermediate, which ultimately leads to the oxidized product, such as a ketone or aldehyde. nih.gov The presence of radical scavengers, such as 2,6-di-tert-butyl-4-methylphenol (BHT), can retard or inhibit these oxidation reactions, providing experimental evidence for a radical-based pathway. nih.gov

Advanced Catalytic Applications and Material Science Integration

Heterogeneous Catalysis in the Synthesis of Benzyl (B1604629) Phenol (B47542) Derivatives

The synthesis of benzyl phenol derivatives, including 2-benzyl-4-methylphenol, is often achieved through the Friedel-Crafts alkylation of phenols. The use of heterogeneous solid acid catalysts is a key area of research, aiming to replace traditional homogeneous catalysts like sulfuric acid or aluminum chloride, which are associated with corrosion, environmental issues, and difficulties in catalyst recycling. researchgate.netmdpi.compreprints.org Solid acid catalysts offer advantages such as reusability, reduced waste, and often milder reaction conditions. researchgate.netsharif.edu

The benzylation of p-cresol (B1678582) with benzyl alcohol is a direct route to synthesizing 2-benzyl-4-methylphenol. Various solid acid catalysts have been investigated for this and similar transformations. For instance, a mixture of ZnCl2 and AlCl3 supported on silica (B1680970) gel has been used as a recyclable catalyst for the benzylation of various phenols under microwave irradiation and solvent-free conditions. sharif.edu Other studied catalysts include ion-exchange resins, sulfated zirconia, zeolites, and heteropoly acids supported on materials like silica, zirconia, or titania. researchgate.netmdpi.commdpi.com These catalysts provide active sites for the electrophilic substitution reaction on the phenol ring.

Research has shown that catalyst properties, such as acidity and surface area, significantly influence the reaction's efficiency and selectivity. For example, in the tert-butylation of p-cresol, a related alkylation reaction, a 10% CuSO4/SBA-15 catalyst demonstrated high activity, attributed to the Lewis acidity of CuSO4 and the large surface area of the SBA-15 support. rsc.org Similarly, silica-supported 12-tungstophosphoric acid (TPA) has been shown to be a highly active and stable catalyst for the alkylation of p-cresol. mdpi.com The reaction between p-cresol and benzyl alcohol in the presence of perchloric acid as a catalyst has been shown to produce 2-benzyl-4-methylphenol in high yield. scispace.com A systematic study on the rearrangement of benzyl aryl ethers using polyphosphoric acid (PPA) as a catalyst also provides a versatile route to various benzylated phenols, including a 60% yield for 2-benzyl-6-methylphenol. ccspublishing.org.cn

| Catalyst System | Reactants | Product(s) | Key Findings | Reference(s) |

| Perchloric Acid (60%) | p-Cresol, Benzyl Alcohol | 2-Benzyl-4-methylphenol | High yield of the target product was achieved. | scispace.com |

| Polyphosphoric Acid (PPA) | 2-Methylbenzyl aryl ether | 2-Benzyl-6-methylphenol | Achieved a 60% yield under optimized reaction conditions (15°C, 15h). | ccspublishing.org.cn |

| ZnCl₂:AlCl₃ on SiO₂ | Phenol, Benzyl Alcohol | o-benzylphenol, p-benzylphenol | Catalyst showed selective activity for ortho-alkylation under microwave irradiation. | sharif.edu |

| 12-Tungstophosphoric Acid (TPA)/SiO₂ | p-Cresol, tert-Butanol | 2-tert-Butyl-4-methylphenol | Catalyst was highly active, stable, and reusable for three subsequent runs with over 90% selectivity. | mdpi.com |

| 10% CuSO₄/SBA-15 | p-Cresol, Isobutylene (B52900) | 2,6-Di-tert-butyl-p-cresol | Achieved an 85.5% yield, attributed to the catalyst's Lewis acidity and high specific surface area. | rsc.org |

Homogeneous Catalysis for Related Phenolic Compound Transformations

Homogeneous catalysts are instrumental in various transformations of phenolic compounds due to their high activity and selectivity under often mild reaction conditions. nih.gov While challenges in catalyst separation can be a drawback compared to heterogeneous systems, the well-defined nature of homogeneous catalysts allows for precise control over chemical reactions. nih.gov These systems are particularly relevant for the functionalization of complex molecules derived from biomass, including phenolic structures.

The benzylic C-H bond in compounds like 2-benzyl-4-methylphenol is a target for oxidative transformations. Homogeneous metal-catalyzed aerobic oxidation is an attractive strategy for converting benzylic methylenes into valuable carbonyl compounds. researchgate.net For example, an undecorated Co(OAc)₂ system has been shown to effectively catalyze the aerobic oxidation of 4-benzylphenols into the corresponding 4-hydroxybenzophenones. researchgate.net Similarly, the oxidation of alkylarenes using catalysts like CuCl₂·2H₂O or Co-Cu/SAPS-15 with oxidants such as tert-butyl hydroperoxide (TBHP) has been reported to yield ketones with high efficiency. mdpi.com

Another relevant transformation is the oxidation of the methyl group on the phenol ring. The aerobic oxidation of 2-methoxy-4-methylphenol (B1669609) to produce vanillin (B372448) has been studied using cobalt salts in alkaline solutions. acs.org This reaction is believed to proceed through the formation of cobalt oxide/hydroxide nanoparticles, highlighting a case where a homogeneous precatalyst evolves into a heterogeneous active species. acs.org Furthermore, the hydrogenolysis of benzyl phenyl ether (BPE), a compound with a similar C-O linkage to benzylphenol precursors, has been investigated using a Cu-doped porous metal oxide catalyst, demonstrating that the primary reaction step is the cleavage of the C(benzyl)-O bond to yield toluene (B28343) and phenol. rsc.org

| Catalyst System | Substrate | Transformation | Key Findings | Reference(s) |

| Co(OAc)₂ | 4-Benzylphenols | Aerobic Oxidation to 4-Hydroxybenzophenones | An effective, ligand- and additive-free system for benzylic C(sp³)–H oxyfunctionalization. | researchgate.net |

| CoCl₂/NaOH | 2-Methoxy-4-methylphenol | Aerobic Oxidation to Vanillin | The homogeneous precatalyst transforms into active CoOₓ(OH)y nanoparticles, yielding 90% vanillin. | acs.org |

| Cu-doped Porous Metal Oxide | Benzyl Phenyl Ether (BPE) | Hydrodeoxygenation/Hydrogenolysis | The primary reaction pathway is C(benzyl)-O bond cleavage, producing toluene and phenol. | rsc.org |

| Fe(NO₃)₃ / NHSI | Benzylic Methylenes | Aerobic Oxidation to Ketones | An efficient system using an N-hydroxy-succinimide organocatalyst with an iron salt promoter. | rsc.org |

| Mn(I) Pincer Complex | Esters | Hydrogenation to Alcohols | The reaction can suffer from product inhibition by the alcohol, which can be influenced by base promotors. | nih.gov |

Integration into Polymer Systems as Stabilizers and Modifiers

Phenolic compounds, particularly sterically hindered phenols, are widely used as primary antioxidants to protect polymers from degradation during processing and service life. researchgate.netdiva-portal.org They function by scavenging free radicals (ROO•) that are formed during thermo-oxidative degradation, thereby interrupting the autoxidation cycle. diva-portal.org The derivative 2,6-dibenzyl-4-methylphenol (B12792530), which is structurally very similar to 2-benzyl-4-methylphenol, is cited as an effective antioxidant in various polymer systems. google.comgoogle.com

The efficiency of a phenolic antioxidant is governed by several factors, including the steric hindrance around the hydroxyl group. diva-portal.org The bulky benzyl groups in 2,6-dibenzyl-4-methylphenol provide steric shielding to the resulting phenoxyl radical, enhancing its stability and preventing it from initiating new degradation chains. diva-portal.org These larger, higher molecular weight antioxidants also offer lower volatility compared to simpler phenols like BHT (2,6-di-tert-butyl-4-methylphenol), which is crucial for maintaining stability in polymers processed at high temperatures. researchgate.netgoogle.com

This class of stabilizers is incorporated into a wide range of polymers, including halogen-containing polymers, polyolefins (like polyethylene (B3416737) and polypropylene), and rubbers. google.comgoogle.comatamanchemicals.com For instance, 2,6-dibenzyl-4-methylphenol is listed as a potential antioxidant in stabilizer compositions for halogenated polymers. google.com Similarly, 2,2′-Methylenebis(6-tert-butyl-4-methylphenol), another related bisphenol, is a common non-staining antioxidant used in the rubber and plastics industries and is approved for articles that come into contact with food. atamanchemicals.com The incorporation of such antioxidants improves the thermal stability and longevity of the final product. acs.org

| Stabilizer | Polymer System(s) | Function | Key Attribute(s) | Reference(s) |

| 2,6-Dibenzyl-4-methylphenol | Halogenated Polymers, General Polymers | Antioxidant | Sterically hindered phenol, provides thermal stability. | google.comgoogle.com |

| 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) | Rubbers, Plastics (e.g., BIIR), Biodiesel | Non-staining Antioxidant | Enhances oxidation stability; approved for food contact applications. | atamanchemicals.com |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Polyolefins, Cosmetics, Fuels | Antioxidant, Polymerization Inhibitor | Effective radical scavenger but can be volatile at high temperatures. | researchgate.netacs.orgfishersci.co.uk |

| Polystyrene with 4-methoxyphenol (B1676288) end groups | Polystyrene | Polymer-bound Antioxidant | Reduced volatility compared to low molecular weight analogues like BHA. | cdnsciencepub.com |

Ligand Design and Metal Complexation Studies for Phenolic Imine Frameworks

Phenolic imine compounds, also known as salicylaldimines or Schiff bases, are a prominent class of ligands in coordination chemistry. nih.govsci-hub.se They are readily synthesized through the condensation of a phenolic aldehyde (or ketone) with a primary amine. researchgate.netictp.it A ligand derived from 2-benzyl-4-methylphenol would involve its formylation to produce 2-formyl-6-benzyl-4-methylphenol, followed by condensation with an amine. The resulting ligand would feature a bidentate [O, N] chelation site, where the phenolic oxygen and the imine nitrogen can coordinate to a metal center. sci-hub.seictp.it

The coordination typically involves the deprotonation of the phenolic hydroxyl group, forming a stable six-membered chelate ring with the metal ion. researchgate.netictp.it The electronic and steric properties of the ligand, and consequently the resulting metal complex, can be finely tuned by modifying the substituents on the phenolic ring and the amine precursor. sci-hub.se The benzyl group at the ortho position in a ligand derived from 2-benzyl-4-methylphenol would introduce significant steric bulk around the metal center, influencing the complex's geometry, stability, and catalytic activity.

A vast number of metal complexes with phenolic imine ligands have been synthesized and studied for applications in catalysis, materials science, and as models for biological systems. nih.govsci-hub.sed-nb.info For example, copper(II) and ruthenium(II) complexes with various substituted salicylaldimine ligands have been characterized and investigated for their catalytic and biological activities. sci-hub.seresearchgate.net The infrared spectra of these complexes typically show a shift in the C=N (imine) stretching frequency and the disappearance of the phenolic O-H stretch upon coordination, confirming the involvement of these groups in binding to the metal. ictp.it These frameworks are foundational in developing catalysts for a wide range of organic transformations.

| Ligand Type | Metal Ion(s) | Coordination Mode | Key Structural Features | Potential Applications | Reference(s) |

| Substituted Salicylaldimines | Cu(II) | Tridentate [O, N, N] | Ligands coordinate via imine-N, imidazole-N, and phenolic-O to form six-coordinate complexes. | Antimicrobial agents. | researchgate.net |

| Aroylhydrazone Schiff Bases | Ru(II) | Bidentate [O, N] | Ligands coordinate through deprotonated amide oxygen and azomethine nitrogen. | Cytotoxic agents against cancer cell lines. | sci-hub.se |

| Imidazole-imines / Bridged Bis-imines | Co(II), Cu(II) | Varies (e.g., [N, O]) | Coordination through imine nitrogen and deprotonated phenolic oxygen confirmed by IR spectroscopy. | Metal ion sensing, magnetic materials. | ictp.it |

| Alkynyl functionalized salicylaldimine | Zn(II), Ni(II) | Bidentate [O, N] | π-conjugation influences emission properties of the complexes. | Nonlinear optics (NLO). | nih.gov |

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for calculating the optimized geometry and electronic properties of molecules. nih.govbohrium.com DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to determine the most stable conformation of 2-benzyl-4-methylphenol. nih.govresearchgate.net These calculations provide optimized geometric parameters, such as bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netbohrium.com

The electronic properties derived from DFT calculations include total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's behavior in various environments. The correlation between theoretical and experimental data for similar phenolic compounds is often found to be in good agreement, lending confidence to the computational results. researchgate.netbohrium.com

Note: Specific values for 2-benzyl-4-methylphenol require dedicated DFT calculations which are not broadly published. The values presented are typical for similar phenolic structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govschrodinger.com

The HOMO represents the ability to donate an electron, and its energy level is associated with nucleophilicity. youtube.comwuxiapptec.com Conversely, the LUMO represents the ability to accept an electron, and its energy level is related to electrophilicity. youtube.comwuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comwuxiapptec.com This can indicate a higher propensity for intramolecular charge transfer. nih.gov For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, particularly the oxygen atom, while the LUMO distribution can vary. hep.com.cn

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Interpretation

| Parameter | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. nih.gov |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. nih.gov |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A large gap implies high stability and low reactivity. schrodinger.comnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, where different colors represent different potential values. researchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. For 2-benzyl-4-methylphenol, these regions are expected around the oxygen atom of the hydroxyl group. researchgate.netiucr.org Blue and green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.netiucr.org

Mulliken charge analysis, another computational method, provides quantitative values for the charge distribution on each atom in the molecule. windows.net This analysis can further pinpoint the most electronegative and electropositive centers, complementing the visual information from the MEP map. windows.netresearchgate.net

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color on MEP Map | Electrostatic Potential | Type of Attack Favored | Likely Location on 2-Benzyl-4-methylphenol |

|---|---|---|---|

| Red/Yellow | Negative | Electrophilic | Oxygen atom of the hydroxyl group. researchgate.netiucr.org |

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com While specific MD studies on 2-benzyl-4-methylphenol are not widely available, this technique is extensively used to investigate the behavior of similar molecules, particularly their interactions with surfaces and other molecules. bohrium.comresearchgate.net

For instance, MD simulations can be employed to understand the adsorption mechanism of phenolic compounds on metal surfaces, which is relevant to their application as corrosion inhibitors. bohrium.com These simulations can reveal the orientation of the molecule on the surface, the strength of the interaction, and the role of different functional groups in the adsorption process. The binding energy between the molecule and the surface can be calculated to quantify the stability of the adsorbed layer. mdpi.com Such studies often show that the interactions are a combination of van der Waals forces and electrostatic interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. europa.euresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined endpoint. europa.eu

For phenolic compounds, QSAR models have been developed to predict their toxicity. researchgate.net Molecular descriptors used in these models can include constitutional, topological, geometrical, and quantum-chemical parameters. researchgate.netresearchgate.net The goal is to create a model with good predictive power that can be used to estimate the activity or property of new, untested compounds. europa.eu The success of a QSAR/QSPR model is evaluated based on statistical measures such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.net While specific QSAR/QSPR models for 2-benzyl-4-methylphenol are not prominent in the literature, the methodologies are well-established for the broader class of phenols. oup.comajrconline.org

Table 4: Key Concepts in QSAR/QSPR Modeling

| Concept | Description |

|---|---|

| Endpoint | The biological activity or physicochemical property being modeled (e.g., toxicity, lipophilicity). europa.eu |

| Descriptors | Numerical values that represent the chemical structure and properties of a molecule. europa.eu |

| Algorithm | The mathematical equation or rule that relates the descriptors to the endpoint. europa.eu |

| Applicability Domain | The chemical space for which the model is expected to make reliable predictions. europa.eu |

| Validation | The process of assessing the robustness and predictive capacity of the model using internal and external test sets. europa.eu |

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 2-benzyl-4-methylphenol, theoretical studies can investigate the reaction pathways of the benzylation of p-cresol (B1678582). scispace.comresearchgate.net This involves calculating the energies of reactants, transition states, intermediates, and products to map out the potential energy surface of the reaction.

For example, in the acid-catalyzed benzylation of p-cresol with benzyl (B1604629) alcohol, DFT calculations can be used to model the formation of the benzyl carbocation and its subsequent electrophilic attack on the p-cresol ring. scispace.com These studies can help to explain the observed regioselectivity, i.e., why the benzyl group preferentially adds to the ortho position relative to the hydroxyl group. scispace.com Theoretical investigations can also shed light on the role of the catalyst and the solvent in the reaction mechanism. cdnsciencepub.com Furthermore, computational methods can be applied to study the decomposition pathways of phenolic compounds, providing insights into their thermal stability and potential degradation products. nih.gov

Environmental Transformation and Remediation Studies

Biodegradation Pathways of Substituted Phenols and Related Compounds

The microbial degradation of phenolic compounds is a key process in their natural attenuation. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic machinery to utilize these aromatic compounds as sources of carbon and energy. The biodegradation of substituted phenols like 2-benzyl-4-methylphenol is expected to proceed through established metabolic pathways, primarily involving initial hydroxylation followed by aromatic ring cleavage.

The initial step in the aerobic biodegradation of many phenolic compounds is the enzymatic introduction of a second hydroxyl group onto the aromatic ring, typically in a position ortho or para to the existing hydroxyl group, to form a catechol or a substituted catechol derivative. nih.govmdpi.com This reaction is catalyzed by monooxygenase enzymes, such as phenol (B47542) hydroxylase. nih.gov For 2-benzyl-4-methylphenol, this would likely result in the formation of a benzyl-methyl-substituted catechol.

Following the formation of the catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. Two main ring-cleavage pathways are known: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govmdpi.comnih.gov

Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. These intermediates are further metabolized through the β-ketoadipate pathway to intermediates of the Krebs cycle. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding a 2-hydroxymuconic semialdehyde derivative. nih.govpnas.org Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which can then enter central metabolic pathways. nih.gov

The specific pathway utilized depends on the microbial species and the nature and position of the substituents on the phenolic ring. For instance, studies on the degradation of cresols (methylphenols) have shown that both ortho- and meta-cleavage pathways can be operative. nih.gov Research on a structurally related compound, o-benzyl-p-chlorophenol, has demonstrated its ready biodegradability in various biological systems, including river water, sewage, and activated sludge, suggesting that the presence of a benzyl (B1604629) group does not preclude microbial degradation. nih.govnih.gov In unacclimated river water, 0.1 mg/L of o-benzyl-p-chlorophenol was degraded within 6 days, while in sewage, concentrations of 0.5 and 1.0 mg/L were degraded in just one day. nih.govnih.gov Acclimated activated sludge was even more efficient, achieving 80% degradation of 1.0 mg/L in 8 hours and complete degradation within 24 hours. nih.govnih.gov

Anaerobic biodegradation of substituted phenols is also possible, though it generally proceeds at a slower rate. researchgate.netacs.org The anaerobic pathways are less well-understood but often involve an initial carboxylation of the aromatic ring. ascelibrary.org The degree of substitution on the phenolic ring can influence the recalcitrance and toxicity of the compound under anaerobic conditions, with greater substitution generally leading to increased persistence. researchgate.netacs.org

| Compound Family | Key Degradation Steps | Primary Pathways | Relevant Microorganisms | References |

|---|---|---|---|---|

| Phenols | Hydroxylation to Catechol | Ortho- and Meta-cleavage | Pseudomonas, Rhodococcus | nih.govpnas.org |

| Cresols (Methylphenols) | Formation of Methylcatechol | Ortho- and Meta-cleavage | Bacillus, Acinetobacter | nih.gov |

| Benzyl-substituted Phenols (e.g., o-benzyl-p-chlorophenol) | Readily biodegradable in river water, sewage, and activated sludge. | Not specified, but implies effective microbial breakdown. | Mixed microbial populations | nih.govnih.gov |

Advanced Oxidation Processes (AOPs) for the Removal of Phenolic Contaminants

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.orgmdpi.com These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic compounds, including substituted phenols, ultimately leading to their mineralization into carbon dioxide and water. wikipedia.org

Several AOPs have proven effective for the degradation of phenolic contaminants and are applicable to the remediation of water containing 2-benzyl-4-methylphenol. These include:

Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). nih.govaip.org The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically occurring in the acidic range (pH 2.5-3.5). nih.govaip.org The photo-Fenton process enhances the degradation rate by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. Studies on cresols have shown that the Fenton process can effectively oxidize and degrade them into lower molecular weight aliphatic acids, such as acetic and oxalic acids. nih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with phenolic compounds or decompose in water to form hydroxyl radicals, particularly at alkaline pH. researchgate.netascelibrary.org Ozonation has been successfully applied for the removal of alkylphenols from industrial wastewater. researchgate.net The combination of ozone with UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can further enhance the production of hydroxyl radicals and increase the degradation efficiency. nih.govnih.gov

Photocatalysis: This process typically employs a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade organic pollutants. mdpi.comnih.gov Photocatalytic degradation has been shown to be effective for the removal of various phenolic compounds. The efficiency of the process can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water. nih.gov

| AOP Method | Principle of Operation | Key Parameters | Effectiveness on Phenolic Compounds | References |

|---|---|---|---|---|

| Fenton Process | Generation of •OH from H₂O₂ and Fe²⁺. | pH, [H₂O₂], [Fe²⁺] | Effective for cresol (B1669610) degradation, leading to mineralization. | nih.govaip.org |

| Ozonation | Direct oxidation by O₃ and generation of •OH. | Ozone dosage, pH, contact time | Complete removal of 4-octylphenol (B30498) and high removal of 4-nonylphenol. | researchgate.net |

| Photocatalysis (e.g., TiO₂/UV) | Generation of •OH on the surface of an irradiated semiconductor. | Catalyst type and dosage, pH, light intensity | Effective for the degradation of various phenols and substituted phenols. | mdpi.comnih.govnih.gov |

Photodegradation Mechanisms of Benzyl Phenol Analogues

Photodegradation, or photolysis, is an environmental process where chemical compounds are broken down by the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For benzyl phenol analogues, photodegradation can be a significant transformation pathway in aquatic environments.

The primary mechanism of photodegradation for many phenols involves the homolytic cleavage of the O-H bond upon absorption of UV radiation. nih.gov This process leads to the formation of a phenoxyl radical and a hydrogen atom. nih.gov The phenoxyl radical is a key intermediate that can undergo various subsequent reactions, including dimerization, polymerization, or reaction with other species. For methyl-substituted phenols (cresols), near-UV photolysis has been shown to proceed via O-H bond fission. nih.gov The position of the methyl group on the aromatic ring can influence the vibrational energy of the resulting methylphenoxyl radical. nih.gov

The presence of other substances in the water, such as dissolved organic matter and nitrate, can influence the photodegradation rate. These substances can act as photosensitizers, producing reactive species like hydroxyl radicals that can accelerate the degradation of phenolic compounds. Conversely, they can also act as light screens, reducing the amount of UV radiation available for direct photolysis.

Studies on the photolysis of para-substituted phenols have shown that the nature of the substituent can affect the efficiency of photochemical cleavage. acs.org Electron-withdrawing groups can lead to more efficient elimination of the phenolic group, while electron-donating groups may favor other photorearrangement reactions. acs.org

It is important to note that photodegradation does not always lead to complete mineralization. In some cases, it can result in the formation of transformation products that may also be of environmental concern. For example, the UV photolysis of phenol in the presence of hydroxyl radicals has been shown to produce toxic dicarbonyl compounds. pnas.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like 2-Benzyl-4-methylphenol. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For 2-Benzyl-4-methylphenol, the spectrum would exhibit distinct signals for the phenolic hydroxyl (-OH) proton, the methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group, the aromatic protons on both the p-cresol (B1678582) and benzyl rings, and the methyl (-CH₃) protons. The chemical shifts (δ) are influenced by the electron density around the protons, while spin-spin coupling patterns can help to deduce the substitution pattern on the aromatic rings. quora.com The phenolic OH proton typically appears as a broad singlet, its chemical shift being concentration and solvent dependent. quora.com The aromatic protons would appear in the downfield region (around 6.5-7.5 ppm), with their multiplicity depending on the coupling with adjacent protons. quora.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Benzyl-4-methylphenol gives rise to a distinct signal. The spectrum would show separate resonances for the methyl carbon, the methylene carbon, and the various aromatic carbons, including those bearing the hydroxyl, benzyl, and methyl groups, as well as the unsubstituted ring carbons. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation. quora.com

Spectroscopic data from a related synthesis confirms the structure of 2-benzyl-4-methylphenol. rsc.org

Table 1: Representative NMR Data for 2-Benzyl-4-methylphenol Note: The following table is a representative compilation based on typical chemical shifts for the functional groups and structural motifs present in the molecule. Actual values can vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (methyl) | ~ 2.2 | -CH₃ (methyl) | ~ 20 |

| -CH₂- (benzyl) | ~ 3.9 | -CH₂- (benzyl) | ~ 36 |

| Ar-H (phenol ring) | ~ 6.6 - 7.0 | Ar-C (unsubstituted) | ~ 115 - 130 |

| Ar-H (benzyl ring) | ~ 7.1 - 7.3 | Ar-C (substituted) | ~ 125 - 142 |

| Ar-OH (hydroxyl) | Variable, broad | Ar-C-OH | ~ 152 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS) for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the highly sensitive and selective analysis of complex mixtures. lcms.czresearchgate.net

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds such as 2-Benzyl-4-methylphenol. chromatographyonline.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The molecular ion ([M]⁺) peak confirms the molecular weight of the compound. For 2-Benzyl-4-methylphenol (C₁₄H₁₄O), the exact molecular weight is 198.26 g/mol . nih.gov The high-energy EI process also causes the molecular ion to break apart into smaller, stable fragments. The resulting fragmentation pattern is a unique fingerprint that aids in structural identification. researchgate.net A common fragmentation for 2-Benzyl-4-methylphenol involves the cleavage of the benzyl group, leading to prominent fragment ions.

LC-MS is an alternative technique that is advantageous for less volatile or thermally labile compounds. researchgate.net Separation occurs in the liquid phase, and ionization is achieved using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically result in less fragmentation and a more prominent molecular ion peak. lcms.cz

Publicly available GC-MS data for 2-Benzyl-4-methylphenol shows a parent peak at an m/z of 198, corresponding to the molecular ion. nih.gov

Table 2: Key Mass Spectrometry Data for 2-Benzyl-4-methylphenol from GC-MS Analysis

| m/z Value | Interpretation | Source |

| 198 | Molecular Ion [M]⁺ | nih.gov |

| 120 | Fragment Ion | nih.gov |

| 107 | Fragment Ion (putative hydroxytropylium ion) | |

| 91 | Fragment Ion (tropylium ion, [C₇H₇]⁺) |

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound, as each group has characteristic vibrational frequencies. worldscientific.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of 2-Benzyl-4-methylphenol would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings and the methyl/methylene groups appear around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. Finally, a strong C-O stretching band for the phenol (B47542) would be visible around 1200-1260 cm⁻¹. esisresearch.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations of non-polar bonds, such as the C-C bonds in the aromatic rings, often produce strong signals in the Raman spectrum. worldscientific.comesisresearch.org

The availability of both FT-IR and Raman spectral data for 2-Benzyl-4-methylphenol allows for a comprehensive vibrational analysis. rsc.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for 2-Benzyl-4-methylphenol Note: This table presents expected frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) | FT-IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850 - 2970 | FT-IR, Raman |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | FT-IR |

X-ray Diffraction (XRD) for Crystal Structure Determination and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides exact bond lengths, bond angles, and torsional angles, confirming the molecule's conformation in the solid state. researchgate.netbohrium.com

Advanced Microscopic Techniques (e.g., SEM, TEM, AFM) for Material Characterization

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful tools for characterizing materials at the micro- and nanoscale. bdu.ac.in These methods are generally not used for the primary structural elucidation of small molecules like 2-Benzyl-4-methylphenol itself, but they become highly relevant if the molecule is incorporated into larger systems, such as polymers, nanoparticles, or surface coatings. longdom.org

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan a sample's surface, providing information about surface topography and morphology. nanosurf.com It offers high lateral resolution and is used to visualize the shape and size distribution of particles or the surface features of a material. afmworkshop.com

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultra-thin specimen to generate an image. bdu.ac.in TEM offers extremely high, near-atomic resolution, allowing for the visualization of the internal structure of materials, such as the core-shell structure of nanoparticles or the arrangement of crystalline domains. longdom.orgafmworkshop.com

Atomic Force Microscopy (AFM) scans a sharp probe over a surface to create a three-dimensional topographic map with very high vertical resolution. nanosurf.com Unlike electron microscopy, AFM can operate in air or liquid, making it suitable for imaging samples in their native environment. nanosurf.com It can be used to measure surface roughness and characterize nanostructures. bdu.ac.in

For instance, if 2-Benzyl-4-methylphenol were used as a monomer in a polymerization reaction or as a functionalizing agent for nanoparticles, these microscopic techniques would be essential for characterizing the resulting material's morphology, dimensions, and surface properties. rsc.orglongdom.org

UV-Visible Spectroscopy for Electronic Transitions and UV Absorption Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that contain the electrons involved in these transitions. libretexts.org

The structure of 2-Benzyl-4-methylphenol contains two main chromophores: the substituted phenol ring and the benzyl ring. The electronic transitions in this molecule are primarily of two types:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org Aromatic systems like the phenyl and phenol rings exhibit strong π → π* transitions, typically in the UV region. The conjugation of the hydroxyl and alkyl groups with the phenol ring influences the exact wavelength and intensity of these absorptions. uomustansiriyah.edu.iq

n → π* transitions: These transitions involve promoting a non-bonding electron (from the lone pairs on the oxygen atom of the hydroxyl group) to a π* anti-bonding orbital of the aromatic ring. libretexts.org These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org

The UV-Vis spectrum of 2-Benzyl-4-methylphenol would be expected to show strong absorption bands in the ultraviolet range, arising from these electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq While specific experimental spectra for this compound were not detailed in the search results, the principles of electronic spectroscopy allow for a confident prediction of its UV-absorbing properties. bohrium.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-benzyl-4-methylphenol, and how do reaction conditions influence yield?

2-Benzyl-4-methylphenol is synthesized via Friedel-Crafts alkylation of p-cresol with benzyl alcohol in the presence of perchloric acid as a catalyst. The reaction exclusively yields the ortho-substituted product due to steric and electronic directing effects of the methyl group on p-cresol . Key parameters include:

- Molar ratio : A 1:1.2 ratio of p-cresol to benzyl alcohol maximizes yield (reported >90%).

- Catalyst concentration : 10–15% (v/v) HClO₄ ensures efficient protonation of benzyl alcohol.

- Temperature : Room temperature avoids side reactions (e.g., polyalkylation).

Experimental validation using Yates pattern design confirms reproducibility .

Q. How can researchers validate the purity and structural integrity of 2-benzyl-4-methylphenol post-synthesis?

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) resolves impurities.

- Spectroscopy :

- ¹H NMR : Key signals include δ 6.8–7.3 ppm (aromatic protons), δ 4.8 ppm (benzyl CH₂), and δ 2.3 ppm (methyl group) .

- FTIR : Peaks at 3300–3500 cm⁻¹ (phenolic O–H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm functionality .

- Melting point : Literature values (e.g., 58–63°C for analogous compounds) help assess purity .

Q. What are the primary challenges in isolating 2-benzyl-4-methylphenol from reaction mixtures?

- Co-elution issues : Alkylation byproducts (e.g., dibenzylated derivatives) may overlap in polarity. Use gradient elution in HPLC or column chromatography with silica gel (hexane/ethyl acetate) for separation .

- Acidic workup : Neutralize residual HClO₄ with NaHCO₃ to prevent decomposition during extraction .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the benzylation of p-cresol?

Density Functional Theory (DFT) calculations reveal that the ortho position to the hydroxyl group in p-cresol is favored due to:

Q. How should researchers address contradictory literature data on the compound’s solubility and stability?

- Solubility : Discrepancies arise from solvent polarity (e.g., solubility in isopropanol vs. hexane). Standardize testing using OECD Guideline 105 (shake-flask method) .

- Stability : Conflicting reports on photodegradation may stem from UV exposure levels. Conduct accelerated aging studies under controlled light (e.g., 254 nm UV lamp) and track degradation via LC-MS .

Q. What strategies enable the synthesis of 2-benzyl-4-methylphenol derivatives for structure-activity studies?

- Functionalization : Introduce substituents via:

- Electrophilic aromatic substitution : Bromination (Br₂/FeBr₃) at the benzyl position.

- Esterification : React phenolic –OH with acyl chlorides (e.g., benzoyl chloride) to explore bioactivity .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the benzyl group .

Q. What analytical techniques resolve ambiguities in the compound’s crystal structure?

Q. How does 2-benzyl-4-methylphenol interact with biological systems, and what are the implications for toxicity studies?

- Receptor binding : Structural analogs (e.g., biphenyl derivatives) exhibit affinity for estrogen receptors due to phenolic –OH and hydrophobic substituents .

- Metabolic pathways : In vitro assays with liver microsomes identify hydroxylation or glucuronidation as primary detoxification routes .

- Environmental impact : Assess persistence using OECD 301B (ready biodegradability test) .

Methodological Challenges

Q. How can researchers optimize detection limits for trace-level 2-benzyl-4-methylphenol in environmental samples?

Q. What statistical approaches reconcile discrepancies in kinetic data for benzylation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.